Lanthanum chloride (LaCl3), hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lanthanum(III) chloride hexahydrate (LaCl₃·6H₂O, CAS 17272-45-6) is a hygroscopic crystalline compound with a molecular weight of 353.36 g/mol . It is widely used as a precursor in synthesizing lanthanum-based materials, including catalysts, luminescent nanoparticles, and metal-organic frameworks (MOFs) . Its melting point is 91°C (decomposition), and it exhibits high solubility in water (~4.6 mol/kg at 25°C) . Safety data indicate skin irritation (H315), respiratory irritation (H335), and extreme toxicity to aquatic life (H400) .

準備方法

Synthetic Routes and Reaction Conditions: Anhydrous lanthanum chloride can be produced by the ammonium chloride route. In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:

La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3

In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400°C:

(NH4)2LaCl5→LaCl3+2HCl+2NH3

生物活性

Lanthanum chloride hexahydrate (LaCl₃·6H₂O) is an inorganic compound that has garnered attention in various fields, particularly in biomedical research due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Lanthanum chloride is a white crystalline solid that is highly soluble in water and alcohols. The hexahydrate form contains six molecules of water, contributing to its deliquescent nature, allowing it to absorb moisture from the air. This solubility is crucial for its biological interactions, as it dissociates into La³⁺ ions in aqueous solutions, which are the active species involved in biological processes .

-

Calcium Channel Blockade :

- LaCl₃ has been extensively studied for its ability to block divalent cation channels, particularly calcium channels. This property is significant as calcium ions play a pivotal role in various cellular functions, including muscle contraction and neurotransmitter release .

- Research indicates that La³⁺ ions can inhibit calcium-dependent processes, affecting cellular signaling pathways and potentially leading to altered physiological responses .

-

Phosphate Binding :

- Lanthanum chloride is utilized as a phosphate binder in patients with chronic kidney disease (CKD). It effectively reduces serum phosphate levels by binding phosphate ions in the gastrointestinal tract, thereby decreasing their absorption .

- In comparative studies, LaCl₃ demonstrated efficacy comparable to aluminum-based phosphate binders while exhibiting lower tissue accumulation and toxicity .

Case Studies and Experimental Evidence

-

Neurotoxicity Studies :

- An 18-day rat study assessed the neurotoxic effects of oral exposure to LaCl₃. Results indicated significant alterations in behavior and cognitive function at higher doses, highlighting potential neurotoxic risks associated with prolonged exposure .

- A chronic study revealed hepatic lesions and inflammatory responses at certain doses, emphasizing the need for caution regarding long-term administration .

- Vascular Calcification :

-

Phosphate Binding Efficacy :

- In a controlled trial comparing LaCl₃ with aluminum chloride in rats, both compounds effectively reduced phosphorus levels; however, lanthanum displayed a lesser degree of tissue transfer compared to aluminum, indicating its potential as a safer alternative for phosphate management in CKD patients .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Calcium Channel Blockade | Inhibits calcium channels, affecting muscle contraction and neurotransmitter release mechanisms. |

| Phosphate Binding | Binds dietary phosphate, reducing absorption and managing hyperphosphatemia in CKD patients. |

| Neurotoxic Effects | Exhibits potential neurotoxicity at elevated doses; requires caution in long-term use. |

| Vascular Calcification Modulation | Exhibits bidirectional effects on calcification; low doses inhibit while high doses promote calcification. |

科学的研究の応用

Scientific Research Applications

1. Biochemical Research

- Lanthanum chloride is utilized to study calcium channel activity, particularly in muscle contraction mechanisms and cellular signaling pathways. Its ability to block divalent cation channels makes it a valuable tool in understanding physiological processes .

2. Catalysis

- As a Lewis acid, LaCl₃·6H₂O serves as a catalyst in various organic reactions. It facilitates the conversion of aldehydes to acetals and plays a role in the oxidative chlorination of methane to produce chloromethane . Additionally, it enhances catalysts used in Fluid Catalytic Cracking (FCC), converting heavy crude oil into valuable fuels like gasoline and diesel .

3. Material Science

- The compound is employed in the synthesis of scintillator materials when doped with cerium, which are crucial for detecting radiation . It also finds applications in the development of magnetic materials and other advanced materials due to its unique properties.

Environmental Applications

1. Water Treatment

- Lanthanum chloride has shown promise in environmental remediation, particularly in water treatment processes. It effectively removes anionic pollutants such as phosphate ions from wastewater, outperforming traditional materials like ion exchange resins and activated carbons . Its use in aquaculture helps prevent algae growth in water bodies .

2. Catalytic Transformation of Pollutants

- The compound aids in the catalytic transformation of harmful pollutants such as nitrogen oxides (NOx) and volatile organic compounds (VOCs) into less harmful substances, contributing to cleaner air and water .

Case Studies

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling LaCl₃·6H₂O in laboratory settings?

- Methodological Answer :

- Ventilation : Use mechanical ventilation (e.g., fume hoods) to avoid inhalation of dust or aerosols .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (NIOSH/MSHA-approved) is required if dust generation is unavoidable .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers, to prevent hygroscopic degradation .

- Waste Disposal : Collect waste in sealed containers and incinerate in a chemical furnace with afterburners to mitigate aquatic toxicity risks (H400 classification) .

Q. How can researchers prepare standardized aqueous solutions of LaCl₃·6H₂O for spectroscopic analysis?

- Methodological Answer :

- Weighing : Due to hygroscopicity, weigh the compound rapidly in a controlled-humidity environment.

- Dissolution : Dissolve 3.43 g of LaCl₃·6H₂O (99.9% purity) in 1 L of deionized water to achieve a 1.1 g La³⁺/L solution. Filter to remove insoluble residues .

- Stabilization : Add dilute HCl (e.g., 4 mol/L) to prevent hydrolysis and maintain ionic strength .

Q. What are the key physical properties of LaCl₃·6H₂O relevant to experimental reproducibility?

- Methodological Answer :

- Melting Point : 91°C (decomposition observed) .

- Solubility : Highly water-soluble (4.6 mol/kg at 25°C). Pre-dry the compound if clumping occurs due to moisture absorption .

- Hygroscopicity : Use desiccators or vacuum-drying protocols to maintain anhydrous conditions during storage .

Advanced Research Questions

Q. How does LaCl₃·6H₂O function as a catalyst in organic synthesis, and what mechanistic insights exist?

- Methodological Answer :

- Catalytic Role : La³⁺ ions act as Lewis acids, polarizing carbonyl groups in reactions like α-aminonitrile synthesis. Optimize La³⁺ concentration (0.5–2.0 mol%) to balance reactivity and side reactions .

- Mechanistic Studies : Use FT-IR or NMR to track intermediate formation. For example, monitor lanthanum coordination shifts in reaction mixtures .

Q. What strategies mitigate batch-to-batch variability in LaCl₃·6H₂O-derived nanomaterials (e.g., La(OH)₃ nanorods)?

- Methodological Answer :

- Synthesis Control : Use cationic surfactants (e.g., CTAB) to template 1D nanostructures. Maintain a molar ratio of CTAB:La³⁺ at 2:1 to ensure uniform rod morphology .

- Purification : Centrifuge synthesized nanorods at 12,000 rpm for 15 minutes, followed by ethanol washing to remove unreacted precursors .

- Characterization : Validate crystallinity via XRD and surface morphology via SEM/TEM to confirm reproducibility .

Q. How can researchers assess the environmental impact of LaCl₃·6H₂O in aquatic systems?

- Methodological Answer :

- Acute Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna immobilization test). LaCl₃·6H₂O exhibits LC₅₀ < 1 mg/L (H400 classification), requiring strict containment during disposal .

- Long-Term Ecotoxicity : Model bioaccumulation using ICP-MS to measure La³⁺ uptake in aquatic organisms. Compare results to EPA provisional thresholds (e.g., chronic exposure limits) .

Q. What analytical methods are optimal for quantifying trace impurities in LaCl₃·6H₂O?

- Methodological Answer :

- ICP-OES/MS : Analyze for transition metals (e.g., Fe, Ca) at ppm levels. Prepare standards with matrix-matched La³⁺ concentrations to avoid ionization interference .

- Thermogravimetric Analysis (TGA) : Determine hydrate stability by heating at 2°C/min to 200°C. Weight loss >30% indicates excess moisture or impurity .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares LaCl₃·6H₂O with other hydrated rare earth chlorides and transition metal chlorides:

Notes:

- LaCl₃·6H₂O and its heptahydrate form differ in hydration state, affecting solubility and stability. The hexahydrate is preferred in industrial applications due to controlled hydration .

- Rare earth chlorides (ErCl₃·6H₂O, YbCl₃·6H₂O) share similar applications in nanomaterials but exhibit distinct luminescent properties due to their unique lanthanide ions .

- Aluminum chloride hexahydrate (AlCl₃·6H₂O) has lower molecular weight and higher water solubility but is corrosive (Risk Code C) , unlike LaCl₃·6H₂O, which is primarily an irritant .

特性

CAS番号 |

17272-45-6 |

|---|---|

分子式 |

Cl3H12LaO6 |

分子量 |

353.35 g/mol |

IUPAC名 |

trichlorolanthanum;hexahydrate |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChIキー |

CWDUIOHBERXKIX-UHFFFAOYSA-K |

SMILES |

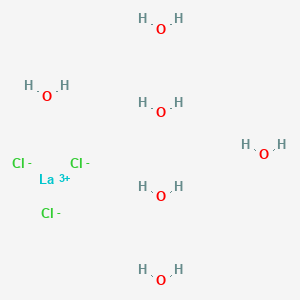

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] |

正規SMILES |

O.O.O.O.O.O.Cl[La](Cl)Cl |

関連するCAS |

10099-58-8 (Parent) |

同義語 |

lanthanum chloride lanthanum chloride, 140La-labeled lanthanum chloride, 141La-labeled lanthanum chloride, heptahydrate lanthanum chloride, hexahydrate lanthanum chloride, monohydrate lanthanum chloride, trihydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。